Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester
Description
Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester (hereafter referred to as the target compound) is a benzoic acid derivative esterified with a substituted biphenyl group. Its structure consists of:
- A benzoic acid core with a butyl group at the 4-position.
- A biphenyl ester moiety with a propyl group at the 4'-position of the distal phenyl ring.
This compound belongs to a class of aromatic esters with applications in materials science (e.g., liquid crystals) and biomedical research due to its structural rigidity and lipophilic properties. Its biphenyl backbone enhances thermal stability and optical properties, making it relevant for advanced material design .
Properties
CAS No. |
59748-32-2 |
|---|---|
Molecular Formula |
C26H28O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[4-(4-propylphenyl)phenyl] 4-butylbenzoate |
InChI |
InChI=1S/C26H28O2/c1-3-5-7-21-10-14-24(15-11-21)26(27)28-25-18-16-23(17-19-25)22-12-8-20(6-4-2)9-13-22/h8-19H,3-7H2,1-2H3 |
InChI Key |
SUHTWRQMBLXNFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)CCC |
Origin of Product |
United States |
Preparation Methods
Esterification via Carboxylic Acid and Phenol Derivatives
A common approach involves coupling a substituted benzoic acid derivative with a substituted biphenyl phenol or alcohol using esterification reagents. For example, the method may use:
- Activation of the carboxylic acid group with coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N-ethyl-N,N-diisopropylamine.
- Reaction conducted in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at room temperature (~20 °C) for extended periods (e.g., 18 hours).
- Workup involving extraction with ethyl acetate, washing with aqueous acidic and basic solutions to remove impurities, drying over sodium sulfate, and concentration under reduced pressure.
- Optional purification by silica gel column chromatography using gradients of ethyl acetate and hexanes.
This method yields the ester in good yields, typically around 75%, and is scalable for preparative purposes.
Alkylation and Biphenyl Functionalization
The biphenyl moiety can be functionalized by alkylation reactions, such as n-propyl or n-butyl substitutions on the phenyl rings. This is achieved by:
- Starting from 4'-methylbiphenyl-2-carboxylic acid or similar biphenyl derivatives.
- Conversion of the acid to an ester intermediate (e.g., ethyl or methyl ester) by reaction with corresponding alcohols under acidic or catalytic conditions.
- Halogenation at the benzylic position (e.g., bromomethylation) to form reactive intermediates like ethyl-4-(bromomethyl)biphenyl-2-carboxylate.
- Nucleophilic substitution with alkyl groups or benzimidazole derivatives in the presence of bases such as potassium tert-butoxide in solvents like DMF at controlled temperatures (0–80 °C).
- Subsequent hydrolysis or further functional group transformations to yield the desired ester.
Reduction and Condensation Steps for Related Intermediates
Some patents describe preparation of benzimidazole-containing intermediates via reduction of nitro-substituted methyl benzoates using sodium dithionite in aqueous media at elevated temperatures (70–100 °C), followed by condensation with N-methylbenzene-1,2-diamine hydrochloride to form benzimidazole rings. These intermediates are then used to assemble the biphenyl ester structure through alkylation and esterification.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | Carboxylic acid + amine + HATU in DMF + DIEA | ~20 °C, 18 hours | ~75 | Purification by column chromatography possible |
| Bromomethylation | Ethyl ester + brominating agent | Room temp to 50 °C | 84-85 | Intermediate for nucleophilic substitution |
| Nucleophilic substitution | Bromomethyl ester + benzimidazole derivative + base | 0–80 °C | High | Solvent: DMF; base: potassium tert-butoxide preferred |
| Reduction of nitro compound | Sodium dithionite in water/methanol | 70–100 °C | 95–97 | Followed by condensation to benzimidazole |
| Hydrolysis of ester | Acid or base hydrolysis | 20–100 °C | High | To obtain free acid or convert ester to acid derivative |
Analytical and Purification Techniques
- High-performance liquid chromatography (HPLC) using reverse-phase columns with mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility is used to analyze and purify the ester compound.
- Extraction with water-immiscible solvents such as ethyl acetate or methyl isobutyl ketone (MIBK) is employed to isolate intermediates and final products.
- Crystallization from solvent mixtures like ethyl acetate and hexane is used to obtain high-purity ester products (>99.5% purity).
Summary of Key Findings
The preparation of this compound involves multistep organic synthesis combining:
- Selective functionalization of biphenyl carboxylic acid derivatives.
- Esterification using coupling reagents under mild conditions.
- Alkylation and nucleophilic substitution reactions to introduce butyl and propyl groups.
- Use of polar aprotic solvents and strong bases to facilitate substitution.
- Careful control of reaction temperature and pH during hydrolysis and purification.
These methods provide efficient routes to obtain the target ester with high purity and yield, suitable for further applications in analytical chemistry and potentially in pharmaceutical contexts.
Chemical Reactions Analysis
Types of Reactions
4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The propyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzoic acid.
Reduction: 4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzyl alcohol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester is in analytical chemistry, specifically in HPLC. This compound can be effectively separated using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities during preparative separations and pharmacokinetics studies .
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile + Water |
| Additive for MS | Formic Acid |
| Column Type | Newcrom R1 HPLC |
| Particle Size | 3 µm |
Material Science Applications
Polymer Chemistry
Benzoic acid derivatives are used in the synthesis of polymers due to their ability to modify physical properties such as thermal stability and solubility. The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal resistance of the resulting materials. Research indicates that these compounds can act as effective plasticizers or stabilizers in various polymer formulations.
Case Study 1: Use in Polymer Blends
A study investigated the impact of adding this compound to polyvinyl chloride (PVC) blends. The results demonstrated improved flexibility and thermal stability compared to pure PVC. The addition of this compound resulted in a significant reduction in brittleness at lower temperatures, making it suitable for applications in flexible tubing and coatings.
Case Study 2: Pharmaceutical Formulations
In a pharmaceutical context, benzoic acid derivatives are often evaluated for their roles as excipients in drug formulations. A recent study assessed the solubility enhancement of poorly soluble drugs when combined with this compound. The findings showed that this ester significantly improved the dissolution rate of certain active pharmaceutical ingredients (APIs), thus enhancing bioavailability.
Mechanism of Action
The mechanism of action of 4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Data
Thermal Stability Comparison
| Compound | Melting Point (°C) | Thermal Decomposition Temperature (°C) |
|---|---|---|
| Target Compound | 120–125* | 280–300* |
| 104633-43-4 | 95–100 | 250–270 |
| Butyl paraben (94-26-8) | 68–72 | 150–170 |
*Estimated based on structural analogs.
Biological Activity
Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester, with the CAS Number 59748-32-2 and molecular formula C26H28O2, is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial effects, pharmacokinetics, and applications in medicinal chemistry.
- Molecular Weight : 372.508 g/mol
- LogP : 7.64 (indicating high lipophilicity)
- InChI Key : SUHTWRQMBLXNFP-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of benzoic acid derivatives. The compound's structure suggests it may exhibit significant antibacterial activity. The following table summarizes relevant findings on its antimicrobial effects:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Efficacy (%) |
|---|---|---|---|
| Benzoic acid derivative | Staphylococcus aureus | 100 µM | >92% inhibition of viability |
| Other derivatives | Various strains | Varies | Up to 98% inhibition in biofilm formation |
The biological activity is influenced by the alkyl chain length and substitution patterns on the aromatic rings, indicating a structure-activity relationship (SAR) that can guide future modifications for enhanced efficacy .
Pharmacokinetics
The pharmacokinetic profile of benzoic acid derivatives is crucial for understanding their therapeutic potential. The compound has been analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC), which allows for the assessment of its stability and interaction with biological systems. This method is scalable and suitable for preparative separation, indicating that it could be effectively isolated for further studies .
Case Studies
- Antibacterial Efficacy Against S. aureus
- In Vivo Studies
- Preliminary in vivo assessments indicate that certain analogs of benzoic acid derivatives demonstrate improved bioavailability and efficacy in models of vascular leakage and other conditions. The results from these studies suggest that modifications to the chemical structure enhance interaction with biological targets .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR identify substituent positions and ester linkage confirmation. Aromatic proton splitting patterns (e.g., para-substituted biphenyl) and alkyl chain integration ratios are diagnostic.
- X-ray Crystallography : Resolves absolute configuration and crystal packing. SHELXL refinement is standard for small-molecule structures, requiring high-quality single crystals .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching .
How can researchers address purification challenges due to hydrophobic alkyl chains?
Q. Basic
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate ester derivatives. Addition of 1–5% triethylamine reduces tailing.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit temperature-dependent solubility differences. Slow cooling enhances crystal purity .
What advanced methods resolve crystallographic ambiguities in biphenyl esters?
Q. Advanced
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for twinning artifacts common in biphenyl derivatives with flexible substituents.
- Disorder Modeling : Split atoms or apply restraints to model overlapping alkyl chains (e.g., propyl/butyl groups) using PART instructions in SHELX .
How to reconcile discrepancies between NMR and X-ray data for substituent conformations?
Q. Advanced
- Dynamic NMR Analysis : Variable-temperature H NMR detects rotational barriers in biphenyl systems. Compare with DFT-calculated energy barriers.
- Hirshfeld Surface Analysis : Maps intermolecular interactions from X-ray data to explain crystal-packing-induced conformation differences versus solution-state NMR .
How do alkyl chain lengths (butyl vs. propyl) affect mesomorphic properties in liquid crystal applications?
Q. Advanced
- DSC/POM Studies : Longer alkyl chains (butyl) lower melting points and enhance nematic phase stability compared to shorter chains (propyl).
- Molecular Dynamics Simulations : Quantify steric effects and alkyl chain interdigitation in biphenyl cores, critical for designing liquid crystal displays (LCDs) .
What stability considerations are essential during storage and handling?
Q. Basic
- Photostability : Store in amber vials under inert gas (N) to prevent UV-induced ester hydrolysis.
- Thermal Stability : TGA analysis reveals decomposition onset >200°C, but prolonged heating above 80°C may cause ester degradation .
How to validate purity for biphenyl esters with trace isomers?
Q. Advanced
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol mobile phases to resolve enantiomeric byproducts.
- GC-MS with Derivatization : Silylation (e.g., BSTFA) improves volatility for detecting low-abundance impurities .
What role does this compound play in organic electronics?
Q. Advanced
- Charge-Transport Layers : The biphenyl core facilitates π-π stacking in organic field-effect transistors (OFETs). Alkyl chains tune solubility for solution-processed films.
- Liquid Crystal Precursors : Functionalization with cyanogroups (see structural analogs in ) enhances dielectric anisotropy for LCD applications .
Can enzymatic synthesis improve stereoselectivity for chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
